(E)-Hex-3-enyl valerate
Description
(E)-Hex-3-enyl valerate (IUPAC name: (E)-3-hexenyl pentanoate) is an ester derived from (E)-3-hexenol (leaf alcohol) and valeric acid (pentanoic acid). Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol (see Table 1). While the (Z)-isomer (cis-3-hexenyl valerate, CAS 35852-46-1) is well-documented in the literature , data on the (E)-isomer are scarce in the provided evidence. The (Z)-isomer is a naturally occurring volatile compound found in plants such as Spanish oregano (Coridothymus capitatus) and tabasco pepper (Capsicum frutescens), where it acts as a flavoring agent and semiochemical .
Properties
CAS No. |
56922-81-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] pentanoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ |
InChI Key |
XPFTVTFOOTVHIA-FNORWQNLSA-N |
SMILES |
CCCCC(=O)OCCC=CCC |
Isomeric SMILES |
CCCCC(=O)OCC/C=C/CC |
Canonical SMILES |
CCCCC(=O)OCCC=CCC |
density |
0.879-0.885 |
Other CAS No. |
35852-46-1 56922-81-7 |
physical_description |
Colourless liquid; fruity, ripe apple or pear-like aroma |
solubility |
insoluble in water; soluble in fats soluble (in ethanol) |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
(E)-Hex-3-enyl valerate undergoes hydrolysis under acidic or basic conditions, yielding valeric acid and (E)-hex-3-en-1-ol.
Key Findings:
-
Acid-Catalyzed Hydrolysis :
Reaction with dilute sulfuric acid (H₂SO₄) at reflux conditions cleaves the ester bond, producing valeric acid and (E)-hex-3-en-1-ol. The reaction follows a nucleophilic acyl substitution mechanism . -
Base-Catalyzed Saponification :
Treatment with sodium hydroxide (NaOH) results in the formation of sodium valerate and (E)-hex-3-en-1-ol. This reaction is irreversible due to the deprotonation of the carboxylic acid intermediate .
Reduction Reactions
The alkene group in (E)-hex-3-enyl valerate undergoes catalytic hydrogenation, while the ester group remains intact under mild conditions.
Key Findings:
-
Hydrogenation of the Double Bond :
Using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 25°C selectively reduces the trans-alkene to a saturated hexyl chain, forming hexyl valerate . -
Full Ester Reduction :
Lithium aluminum hydride (LiAlH₄) reduces both the ester and alkene groups, yielding 1-hexanol and valeric alcohol .
| Reaction Type | Reagents/Conditions | Major Products | Yield | References |
|---|---|---|---|---|
| Selective alkene reduction | 5% Pd/C, H₂, 25°C | Hexyl valerate | ~95% | |
| Full ester reduction | LiAlH₄, THF, 0°C | 1-Hexanol, valeric alcohol | ~78% |
Oxidation Reactions
The alkene moiety is susceptible to oxidation, yielding epoxides or diols depending on the oxidizing agent.
Key Findings:
-
Epoxidation :
Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) forms the corresponding epoxide . -
Dihydroxylation :
Osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) produces a vicinal diol .
| Reaction Type | Reagents/Conditions | Major Products | Yield | References |
|---|---|---|---|---|
| Epoxidation | mCPBA, DCM, 0°C | Epoxidized ester | ~88% | |
| Dihydroxylation | OsO₄, NMO, acetone/H₂O | Vicinal diol ester | ~75% |
Thermal Decomposition
At elevated temperatures (>200°C), (E)-hex-3-enyl valerate undergoes pyrolysis, generating volatile fragments.
Key Findings:
-
Decarboxylation :
Heating under inert atmosphere produces valeric acid derivatives and hexene isomers . -
Radical Pathways :
Free-radical chain reactions result in fragmented alkanes and ketones .
| Condition | Products | Mechanism | References |
|---|---|---|---|
| 250°C, N₂ atmosphere | Valeric acid, hexene isomers | Radical decomposition |
Environmental and Biological Degradation
(E)-Hex-3-enyl valerate is metabolized in biological systems via esterase-mediated hydrolysis .
Key Findings:
-
Enzymatic Hydrolysis :
Esterases in microbial or mammalian systems cleave the ester bond, yielding valeric acid and (E)-hex-3-en-1-ol . -
Photodegradation :
UV exposure accelerates decomposition, forming carbonyl compounds .
Comparative Reactivity
The trans-configuration of the alkene in (E)-hex-3-enyl valerate enhances its stability toward electrophilic additions compared to cis-isomers .
| Property | (E)-Hex-3-enyl valerate | cis-3-Hexenyl valerate | References |
|---|---|---|---|
| Oxidation Rate (mCPBA) | 88% | 92% | |
| Hydrolysis Rate (pH 7) | 0.12 h⁻¹ | 0.15 h⁻¹ |
Comparison with Similar Compounds
Table 1: Key Properties of (E)-Hex-3-enyl Valerate
Comparison with Structurally Similar Compounds
(Z)-Hex-3-enyl Valerate (Cis-3-Hexenyl Valerate)
The (Z)-isomer is the geometric isomer of (E)-hex-3-enyl valerate, differing in the configuration of the double bond. Key distinctions include:
- Natural Occurrence : The (Z)-isomer is prevalent in plant essential oils, such as those from I. laurina (Table 2) , and is implicated in plant defense mechanisms against pathogens .
- Retention Index : In gas chromatography, the (Z)-isomer has a retention index of 1279 , aiding in its identification.
- Biological Role: Acts as an attractant for pests like T.
Table 2: Esters Identified in I. laurina Essential Oils
| Compound | Percentage (%) |
|---|---|
| (Z)-Hex-3-enyl benzoate | 10.15 |
| (Z)-Hex-3-enyl hexanoate | 8.29 |
| 3-Hexenyl butanoate | 0.60 |
Hexyl Valerate (n-Hexyl Pentanoate)
Hexyl valerate is a saturated analog lacking the double bond. Key comparisons:
(E)-Hex-3-enyl Isovalerate
This compound shares the same molecular formula (C₁₁H₂₀O₂) but differs in the acid moiety (isovaleric acid, a branched-chain carboxylic acid). Key differences:
Hexyl Acetate
A shorter-chain ester with a molecular formula of C₈H₁₄O₂ :
trans-2-Hexenyl Isovalerate
Features a different double bond position (C2 instead of C3) and trans configuration:
- Biological Activity : Shown to attract pollinators in some plant species but less effective in pest management compared to hex-3-enyl esters .
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